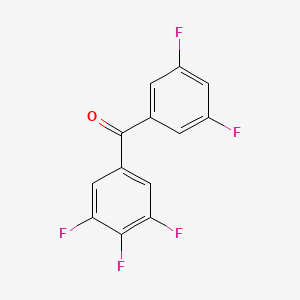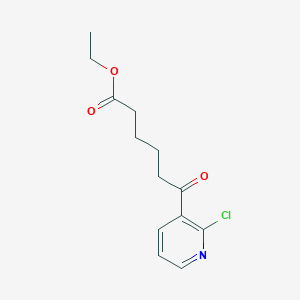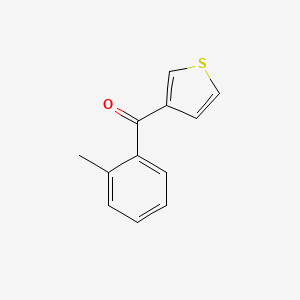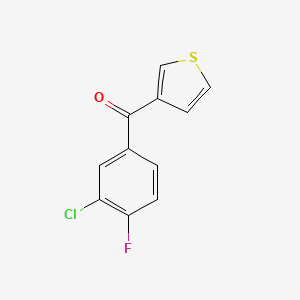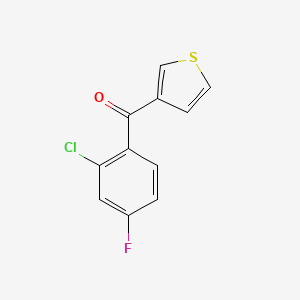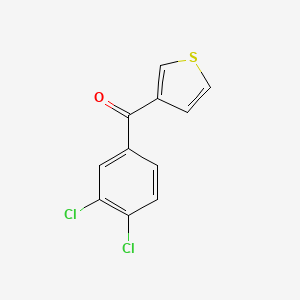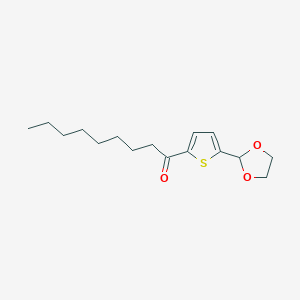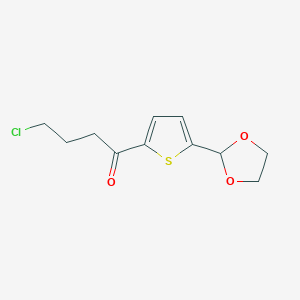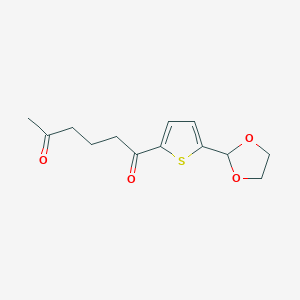
3,5-Dimethyl-4'-morpholinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol.
Preparation Methods
The synthesis of 3,5-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 3,5-dimethylbenzoyl chloride with morpholine in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3,5-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where reagents like alkyl halides can introduce new substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
3,5-Dimethyl-4’-morpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its unique fluorescent properties.
Biology: The compound is employed in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research into potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems.
Industry: The compound is utilized in the manufacturing of dyes and pigments, where its fluorescent properties are highly valued
Mechanism of Action
The mechanism by which 3,5-Dimethyl-4’-morpholinomethyl benzophenone exerts its effects is primarily through its interaction with molecular targets that respond to its fluorescent properties. The compound can bind to specific proteins or nucleic acids, allowing researchers to visualize and track these molecules in various biological systems. The pathways involved often include fluorescence resonance energy transfer (FRET) and other fluorescence-based techniques.
Comparison with Similar Compounds
When compared to other similar compounds, 3,5-Dimethyl-4’-morpholinomethyl benzophenone stands out due to its unique combination of structural features and fluorescent properties. Similar compounds include:
4,4’-Bis(dimethylamino)benzophenone:
Benzophenone: A simpler structure without the morpholine ring, used in various industrial applications.
4-Morpholinomethylbenzophenone: Similar in structure but lacks the dimethyl groups on the benzene ring.
These comparisons highlight the uniqueness of 3,5-Dimethyl-4’-morpholinomethyl benzophenone, particularly in its applications and chemical behavior.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-11-16(2)13-19(12-15)20(22)18-5-3-17(4-6-18)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRMCWKZGFPWJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642640 |
Source


|
| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-17-7 |
Source


|
| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
